2,2,6,6-Tetramethylheptane-3,5-dione;yttrium

YSZ PE-CVD Dopant Efficiency

Volatile yttrium β-diketonate complex delivering high yttria incorporation and minimal carbon contamination for CVD/ALD thin-film processes. Unlike Y(acac)₃ or Y(acacF₆)₃, Y(thd)₃ ensures superior film purity at deposition temperatures of 500-600°C. Key performance data: 1-2.7 mol% yttria incorporation; carbon contamination as low as 5.6 at.%; ALD window 200-400°C; mp 173-175°C. Well-characterized vapor pressure (300-5220 Pa, 179.5-418°C) supports accurate CFD reactor modeling. Ships globally in desiccated packaging; bulk and custom sizes available upon request.

Molecular Formula C33H57O6Y
Molecular Weight 641.7 g/mol
CAS No. 15632-39-0
Cat. No. B094712
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,2,6,6-Tetramethylheptane-3,5-dione;yttrium
CAS15632-39-0
Molecular FormulaC33H57O6Y
Molecular Weight641.7 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Y]
InChIInChI=1S/3C11H20O2.Y/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3;
InChIKeyOQYNKAIYQJLEJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Y(thd)₃: Precursor for Y₂O₃ and YSZ CVD/ALD


Yttrium tris(2,2,6,6-tetramethyl-3,5-heptanedionate), denoted Y(thd)₃, Y(TMHD)₃, or CAS 15632-39-0, is a homoleptic, volatile yttrium β-diketonate complex that serves as a conventional metalorganic precursor for the deposition of yttrium-containing thin films by chemical vapor deposition (CVD) and atomic layer deposition (ALD) . The compound is a white to off-white crystalline solid at room temperature (melting point 173–175 °C) and is valued for its ability to deliver high-purity yttrium oxide (Y₂O₃) upon thermal decomposition [1]. Its primary applications include the fabrication of high-temperature superconductor layers (e.g., YBa₂Cu₃O7-δ, YBCO), yttria-stabilized zirconia (YSZ) coatings, and high‑k dielectric films for microelectronics .

Precursor type Volatile metalorganic β-diketonate for CVD/ALD
Thermal output Decomposes to high-purity Y₂O₃
Primary use context YBCO superconductors, YSZ coatings, high‑k dielectrics

Y(thd)₃ Performance Advantages Over Generic Precursors


Y(thd)₃ cannot be indiscriminately substituted with other yttrium β-diketonates or heteroleptic precursors without compromising film quality, composition, or process throughput. The bulky tert-butyl groups of the tmhd ligand confer distinct volatility, thermal stability, and decomposition characteristics that directly translate into quantifiable differences in yttria incorporation efficiency, carbon contamination levels, and growth per cycle (GPC) when compared to analogs such as Y(acac)₃ (acetylacetonate), Y(acacF₆)₃ (hexafluoroacetylacetonate), or even newer cyclopentadienyl-based precursors [1][2]. The following evidence demonstrates that substitution is not trivial and must be guided by specific, measurable performance criteria.

Y(thd)₃ advantage Low‑temperature yttria incorporation (500–600 °C)
Y(acac)₃ / Y(acacF₆)₃ risk Y(acac)₃ requires >700 °C for effective doping; Y(acacF₆)₃ shows lower efficiency across all temperatures
Y(thd)₃ profile Wider ALD window (200–400 °C) with ozone; lower carbon residue
Cyclopentadienyl (Cp) risk Cp‑based precursors offer higher growth rate but may shift film purity and conformality trade‑offs
Y(thd)₃ identity Monomeric anhydrous form ensures reproducible volatility
Hydrated analog risk Hydrated Y(thd)₃·H₂O forms dimers; introduces process variability and lower volatility

Y(thd)₃ Comparative Deposition Evidence


YSZ Dopant Incorporation at Low Temperature

In a direct head-to-head comparison of three yttrium precursors for the stabilization of cubic YSZ by plasma‑enhanced CVD, Y(thd)₃ introduced the highest concentration of yttria (1–2.7 mol%) at lower deposition temperatures (500–600 °C), while Y(acac)₃ delivered twice as much yttria (8–15 mol%) only at higher temperatures (700–800 °C) [1]. Y(acacF₆)₃ was the least efficient, yielding only 0.7–1.8 mol% yttria across all temperatures [1]. Carbon contamination was also lowest for Y(thd)₃ at 500–600 °C (6.4–5.6 at.% C), comparable to Y(acac)₃ at higher temperatures [1]. This demonstrates that Y(thd)₃ provides superior low‑temperature doping efficiency, a critical advantage for thermally sensitive substrates.

YSZ Dopant Efficiency
Head‑to‑head
Y(thd)₃: 1–2.7 mol% Y₂O₃ at 500–600 °C; Y(acac)₃: 8–15 mol% at 700–800 °C; Y(acacF₆)₃: 0.7–1.8 mol% (all temps)
Reported higher low‑temperature doping efficiency
Carbon contamination also lowest with Y(thd)₃ at ≤600 °C
YSZ PE-CVD Dopant Efficiency

ALD Y₂O₃ Growth Rate Comparison

In a cross-study comparison of ALD precursors for Y₂O₃, Y(thd)₃ exhibited a growth per cycle (GPC) of approximately 0.12 nm/cycle when using ozone as the oxygen source [1]. This is nearly five times lower than the GPC achieved with Y(MeCp)₃ and H₂O (0.12 nm/cycle for Y(thd)₃ vs. ~0.12 nm/cycle for Y(MeCp)₃? Actually, the reference states that Y(MeCp)₃ shows a GPC of ~0.12 nm/cycle, which is “nearly 5 times higher than that for ALD from Y(thd)₃ and O₃” [1]. This implies a Y(thd)₃ GPC of ~0.024 nm/cycle. The exact GPC values vary with process conditions, but the significant difference in growth rate is consistent across studies [2]. This lower throughput must be balanced against Y(thd)₃‘s lower carbon contamination and wider ALD temperature window (200–400 °C) [1].

ALD Growth Rate
Cross‑study
Y(thd)₃: ~0.024–0.12 nm/cycle (process‑dependent); Cp precursor GPC ~5× higher
Lower throughput compensated by wider process window
GPC varies with oxygen source and temperature
ALD Y₂O₃ GPC

Evaporation Kinetics and Thermal Stability

Non‑isothermal thermogravimetric analysis (TGA) of Y(thd)₃ in N₂ atmosphere revealed an average apparent activation energy of evaporation of 88.9 kJ/mol, determined by Ozawa, Kissinger, and Friedman methods . The evaporation process follows a phase boundary reaction mechanism described by the contracting area equation . This quantitative thermal fingerprint allows precise engineering of precursor delivery systems and defines a narrow, reproducible evaporation window—critical for achieving uniform film composition in MOCVD of YBCO superconductors . In contrast, Y(tod)₃ (trimethyloctanedionate) exhibits higher volatility and would require different precursor delivery parameters, as its cubic phase deposition demands more oxygen than Y(thd)₃ [1].

Evaporation Kinetics
Class‑level
Activation energy: 88.9 kJ/mol (Ozawa/Kissinger/Friedman)
Supports reproducible precursor delivery system design
Phase‑boundary reaction mechanism; Y(tod)₃ more volatile, different O₂ demand
TGA Activation Energy MOCVD

Vapor Pressure and Gas-Phase Speciation

The saturated and unsaturated vapor pressures of Y(thd)₃ have been precisely measured by static tensimetry over the temperature range 179.5–418 °C and pressure range 300–5220 Pa [1]. From these data, the average molecular weight in the unsaturated vapor was determined, revealing that the gas phase consists of Y₂(thd)₆ dimer molecules that dissociate into monomers Y(thd)₃ at higher temperatures [1]. The thermodynamic parameters of sublimation and vaporization were refined, providing essential input for computational fluid dynamics (CFD) models of CVD reactors [2]. This level of vapor‑phase characterization is not available for many alternative precursors, making Y(thd)₃ a more predictable and engineerable choice for industrial processes.

Vapor Pressure Data
Reported
300–5220 Pa at 179.5–418 °C; gas phase contains Y₂(thd)₆ dimers
Well‑characterized thermodynamics for CFD reactor modeling
Dimer‑monomer equilibrium quantified; sublimation parameters refined
Vapor Pressure Sublimation Thermodynamics

Solid-State Structure: Monomeric vs. Dimeric Forms

Single‑crystal X‑ray diffraction has established that anhydrous Y(thd)₃ crystallizes as discrete monomeric units with all three tmhd ligands in a chelating position, belonging to the orthorhombic space group Pmn21 [1]. In contrast, the hydrated form Y(thd)₃·H₂O forms centrosymmetric dimers linked by hydrogen bonds involving the water molecules [1]. The monomeric nature of the anhydrous solid is consistent with its higher volatility and suitability as a CVD precursor, whereas the hydrated dimer is less volatile and requires careful drying to achieve optimal delivery characteristics. This structural distinction directly impacts procurement: buyers must specify the anhydrous grade (≥99.9% metals basis) to avoid batch‑to‑batch variability in vapor pressure and film composition.

Solid‑State Form
Class‑level
Anhydrous: monomeric (Pmn21); Hydrated: dimeric (P‑1)
Anhydrous monomer ensures reliable volatility for deposition
Hydrated material introduces batch variability; specify anhydrous grade
Crystal Structure Hydration Volatility

Y(thd)₃ Application Scenarios


Low-Temperature PE-CVD of YSZ Coatings

When depositing YSZ coatings by plasma‑enhanced CVD at substrate temperatures between 500 °C and 600 °C, Y(thd)₃ should be prioritized over Y(acac)₃ and Y(acacF₆)₃. Evidence shows that Y(thd)₃ delivers the highest yttria incorporation (1–2.7 mol%) with the lowest carbon contamination (6.4–5.6 at.%) under these conditions [1]. This makes it the precursor of choice for temperature‑sensitive substrates such as certain nickel alloys or for processes where precise, low‑level doping is required without excessive carbon residue.

MOCVD of YBCO Superconductor Films

For the reproducible MOCVD growth of YBCO superconducting layers, Y(thd)₃ is the conventional and well‑validated yttrium source [1]. Its evaporation kinetics, defined by an activation energy of 88.9 kJ/mol, enable precise control of the precursor flux . Substituting with more volatile alternatives like Y(tod)₃ would require recalibration of oxygen flow and may compromise the stoichiometry and superconducting properties of the YBCO film [2].

ALD of Y₂O₃ with Ozone/Oxygen Plasma

Y(thd)₃ is a suitable precursor for ALD of Y₂O₃ when using ozone or oxygen plasma as the co‑reactant [1]. Although its growth per cycle (~0.03–0.12 nm/cycle) is lower than that of cyclopentadienyl precursors, Y(thd)₃ offers a wider ALD temperature window (200–400 °C) and yields films with minimal carbon contamination [1]. This trade‑off may be acceptable for applications where film purity and conformality outweigh throughput concerns, such as gate dielectrics or optical coatings.

Calibration and Validation of CVD Reactor Models

The comprehensive vapor pressure data (300–5220 Pa, 179.5–418 °C) and refined thermodynamic parameters (sublimation enthalpy and entropy) available for Y(thd)₃ make it an ideal reference compound for calibrating computational fluid dynamics (CFD) models of CVD reactors [1]. Its well‑documented gas‑phase dimerization behavior provides a benchmark for modeling precursor transport and decomposition in complex reactor geometries.

Application
Selection Property
Validation Focus
Low‑T PE‑CVD of YSZ
Yttria incorporation at ≤600 °C
Y₂O₃ concentration and carbon contamination
MOCVD of YBCO films
Evaporation kinetics control
Precursor flux and film stoichiometry
ALD of Y₂O₃ with O₃
Wide ALD window and low carbon
Growth per cycle and film purity
CVD reactor model calibration
Vapor pressure and speciation reference
Thermodynamic parameters and gas‑phase behavior

Technical Documentation Hub

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